REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][N:13]3[C:19]=2[C:20](=O)[C:21]([O:23]CC)=[O:22])=[CH:6][CH:5]=1.NN.C(O)(=O)C>O.C(O)C.CO>[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]=[C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][N:13]3[C:19]=2[CH2:20][C:21]([OH:23])=[O:22])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
141.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is refluxed
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow-orange solution, which
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
a temperature of 98-100° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
distilled under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
the inner temperature of 122÷124° C.
|
Type
|
TEMPERATURE
|
Details
|
under reflux until nitrogen evolution ceases
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 100° C.
|
Type
|
ADDITION
|
Details
|
diluted with water (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension is cooled to 0÷5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid is washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.4 g | |
YIELD: PERCENTYIELD | 96.5% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |